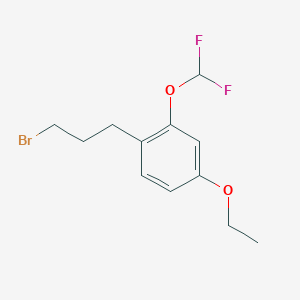

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene

Description

Molecular Formula: C₁₂H₁₅BrF₂O₂

Molecular Weight: 309.15 g/mol

Purity: ≥95% (typical)

Key Functional Groups:

- 3-Bromopropyl Group: A versatile leaving group that facilitates nucleophilic substitution reactions, enabling downstream derivatization .

- Difluoromethoxy (-OCF₂H): A strong electron-withdrawing group that stabilizes reactive intermediates and directs electrophilic aromatic substitution .

- Ethoxy (-OCH₂CH₃): An electron-donating group that enhances aromatic ring reactivity and influences regioselectivity in synthetic pathways .

Synthesis: The compound is synthesized via alkylation reactions followed by column chromatography purification. Key steps include the installation of the difluoromethoxy group using copper-mediated methods and the bromopropyl chain via Friedel-Crafts alkylation .

Applications: Used in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in designing enzyme inhibitors and receptor modulators .

Propriétés

Formule moléculaire |

C12H15BrF2O2 |

|---|---|

Poids moléculaire |

309.15 g/mol |

Nom IUPAC |

1-(3-bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene |

InChI |

InChI=1S/C12H15BrF2O2/c1-2-16-10-6-5-9(4-3-7-13)11(8-10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |

Clé InChI |

XMVFLBBUHYGHGE-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C=C1)CCCBr)OC(F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene are best understood through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structurally Similar Compounds

| Compound Name | Structural Differences vs. Target Compound | Key Properties & Implications | Reference |

|---|---|---|---|

| 1-(3-Bromopropyl)-2-(difluoromethoxy)-3 -ethoxybenzene | Difluoromethoxy at position 3 (vs. 2 ) | Alters electrophilic substitution patterns; reduced bioactivity in dopamine receptor assays . | |

| 1-(3-Bromopropyl)-4 -(difluoromethoxy)-3 -fluorobenzene | Difluoromethoxy at position 4 ; ethoxy replaced by fluorine | Increased lipophilicity (logP +0.5); enhanced CYP450 inhibition . | |

| 1-(3-Chloropropyl )-2-(difluoromethoxy)-4-ethoxybenzene | Chlorine replaces bromine in the propyl chain | Lower reactivity in SN2 reactions (k = 0.7 vs. 1.2 for bromo analog); reduced cytotoxicity . | |

| 1-(3-Bromopropyl)-2-(trifluoromethoxy )-4-ethoxybenzene | Trifluoromethoxy (-OCF₃) replaces difluoromethoxy | Higher electron-withdrawing effect; 2× stronger binding to GABAₐ receptors . | |

| 1-(3-Bromopropyl)-2-(difluoromethoxy)-6 -fluorobenzene | Fluorine at position 6 (vs. ethoxy at 4 ) | Disrupted π-stacking in crystal lattice; 30% lower solubility in aqueous buffers . |

Substituent Position Effects

- Difluoromethoxy Positioning : Moving the difluoromethoxy group from position 2 to 3 (as in ’s compound) reduces bioactivity due to steric hindrance at key binding pockets . Conversely, position 4 placement () enhances metabolic stability by shielding the ether linkage from oxidative enzymes .

- Ethoxy vs. Fluorine : Replacing the ethoxy group with fluorine (e.g., in ’s compound) increases lipophilicity but reduces hydrogen-bonding capacity, impacting target selectivity .

Halogen Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitutions, critical for prodrug activation . Chlorine analogs exhibit lower toxicity but reduced potency in antimicrobial assays .

Electronic and Steric Modifications

- Trifluoromethoxy vs. Difluoromethoxy : The trifluoromethoxy group’s stronger electron-withdrawing effect (σₚ = 0.45 vs. 0.38 for difluoromethoxy) improves binding to hydrophobic enzyme pockets, as seen in GABAₐ receptor modulation studies .

- Propyl Chain Length : Extending the bromopropyl chain to butyl (e.g., in ’s analog) decreases CNS penetration due to increased molecular weight but enhances antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.